M199

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

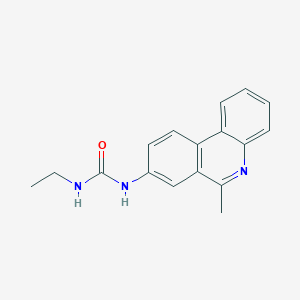

1-ethyl-3-(6-methylphenanthridin-8-yl)urea |

InChI |

InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21) |

InChI Key |

LVBYTCXDVQRCKX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N=C2C |

Origin of Product |

United States |

Foundational & Exploratory

M199 Cell Culture Medium: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Medium 199 (M199) is a classic and widely utilized cell culture medium, first developed in the 1950s for the nutritional studies of chick embryo fibroblasts.[1] Its formulation, while less complex than some modern media, provides a defined nutritional source that has proven invaluable for the cultivation of a wide range of cell types, particularly for non-transformed cells. This technical guide provides a detailed overview of the composition of this compound, protocols for its preparation and use, and insights into its application in research and production, including virology and vaccine development.

Core Composition of this compound Medium

This compound is a balanced salt solution supplemented with a variety of amino acids, vitamins, and other essential nutrients. The exact composition can vary slightly between manufacturers and specific formulations (e.g., with Earle's or Hanks' salts, with or without L-glutamine or phenol red). The following tables provide a comprehensive overview of the typical components found in a standard this compound formulation with Earle's Balanced Salt Solution (EBSS).

Table 1: Inorganic Salts

The inorganic salt composition of this compound with Earle's salts is designed to maintain physiological pH and osmotic pressure in a CO₂ environment.

| Component | Concentration (mg/L) |

| Calcium Chloride (CaCl₂) (anhyd.) | 200.00 |

| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | 0.72 |

| Magnesium Sulfate (MgSO₄) (anhyd.) | 97.67 |

| Potassium Chloride (KCl) | 400.00 |

| Sodium Bicarbonate (NaHCO₃) | 2200.00 |

| Sodium Chloride (NaCl) | 6800.00 |

| Sodium Phosphate monobasic (NaH₂PO₄·H₂O) | 140.00 |

Table 2: Amino Acids

This compound contains a comprehensive panel of amino acids, the building blocks of proteins, essential for cell growth and proliferation.

| Component | Concentration (mg/L) |

| L-Alanine | 25.00 |

| L-Arginine HCl | 70.00 |

| L-Aspartic Acid | 30.00 |

| L-Cysteine HCl·H₂O | 0.10 |

| L-Cystine 2HCl | 26.00 |

| L-Glutamic Acid | 75.00 |

| L-Glutamine | 100.00 |

| Glycine | 50.00 |

| L-Histidine HCl·H₂O | 21.88 |

| L-Hydroxyproline | 10.00 |

| L-Isoleucine | 40.00 |

| L-Leucine | 60.00 |

| L-Lysine HCl | 70.00 |

| L-Methionine | 15.00 |

| L-Phenylalanine | 25.00 |

| L-Proline | 40.00 |

| L-Serine | 25.00 |

| L-Threonine | 30.00 |

| L-Tryptophan | 10.00 |

| L-Tyrosine (Disodium Salt, Dihydrate) | 57.66 |

| L-Valine | 25.00 |

Table 3: Vitamins

A wide array of vitamins are included in this compound to act as cofactors and antioxidants, supporting various cellular metabolic processes.

| Component | Concentration (mg/L) |

| p-Aminobenzoic Acid | 0.05 |

| Ascorbic Acid | 0.05 |

| D-Biotin | 0.01 |

| D-Ca-Pantothenate | 0.01 |

| Choline Chloride | 0.50 |

| Folic Acid | 0.01 |

| myo-Inositol | 0.05 |

| Menadione (Vitamin K3) | 0.01 |

| Niacin (Nicotinic Acid) | 0.025 |

| Niacinamide (Nicotinamide) | 0.025 |

| Pyridoxal HCl | 0.025 |

| Pyridoxine HCl | 0.025 |

| Riboflavin | 0.01 |

| Thiamine HCl | 0.01 |

| Vitamin A Acetate | 0.10 |

| Vitamin D₂ (Calciferol) | 0.10 |

| α-Tocopherol Phosphate (Sodium Salt) | 0.01 |

Table 4: Other Components

This category includes a carbohydrate source (D-Glucose), a pH indicator, and other essential compounds.

| Component | Concentration (mg/L) |

| Adenine Sulfate | 10.00 |

| Adenosine 5'-Phosphate | 0.20 |

| ATP (Disodium Salt) | 1.00 |

| Cholesterol | 0.20 |

| D-Glucose (Dextrose) | 1000.00 |

| Glutathione (Reduced) | 0.05 |

| Guanine HCl | 0.30 |

| Hypoxanthine | 0.30 |

| Phenol Red | 20.00 |

| Sodium Acetate | 50.00 |

| Thymine | 0.30 |

| Tween 80 | 20.00 |

| Uracil | 0.30 |

| Xanthine | 0.34 |

Experimental Protocols

Preparation of Liquid this compound from Powder

This protocol outlines the standard procedure for preparing 1 liter of sterile this compound medium from its powdered form.

Materials:

-

This compound powder with Earle's salts

-

High-purity, cell culture grade water

-

Sodium Bicarbonate (NaHCO₃)

-

L-Glutamine (if not already in the powder)

-

1N HCl and 1N NaOH for pH adjustment

-

Sterile 1L graduated cylinder and storage bottle

-

Sterile 0.22 µm membrane filter unit

Procedure:

-

Measure out approximately 900 mL of high-purity water into a sterile container.

-

With gentle stirring, add the this compound powder to the water. Do not heat the water.

-

Continue stirring until the powder is completely dissolved.

-

If required by the specific formulation, add 2.2 g of Sodium Bicarbonate and/or 0.1 g of L-Glutamine to the solution and stir until dissolved.

-

Adjust the pH of the medium to 7.2-7.4 using 1N HCl or 1N NaOH. The pH will likely rise by 0.1-0.2 units during filtration.

-

Add high-purity water to bring the final volume to 1 liter.

-

Sterilize the medium immediately by passing it through a sterile 0.22 µm membrane filter.

-

Aseptically dispense the sterile medium into a sterile storage bottle.

-

Store the prepared medium at 2-8°C, protected from light.

References

An In-depth Technical Guide to Medium 199 (M199): Core Components, Functions, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a classic and widely used synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1][2][3] Originally formulated for the nutritional study of chick embryo fibroblasts, its complex and chemically defined composition has made it a versatile medium for the cultivation of a broad range of cell types, particularly non-transformed cells.[1][2][3] this compound is notably utilized in virology, vaccine production, and for the in vitro culture of primary explants, such as mouse pancreatic epithelial and rat lens tissues.[3] This guide provides a detailed overview of the key components of this compound, their functions, and protocols for its application in key research areas.

Core Components and Their Functions

This compound is a complex mixture of inorganic salts, amino acids, vitamins, and other essential nutrients. Unlike many other basal media, it contains a unique blend of components, including adenine, adenosine, hypoxanthine, and thymine.[4] The medium does not contain proteins, lipids, or growth factors, and therefore typically requires supplementation with serum (e.g., Fetal Bovine Serum) for the long-term culture of most cell types.[3]

The formulation of this compound can vary, with common versions containing either Earle's or Hanks' balanced salt solutions. Earle's salts are designed for use in a CO2 incubator, while Hanks' salts are suitable for cultures maintained in ambient air.[4] The following tables provide a quantitative breakdown of the typical components found in Medium 199 with Earle's salts.

Data Presentation: Quantitative Composition of Medium 199

Table 1: Inorganic Salts

| Component | Concentration (mg/L) | Function |

| Calcium Chloride (anhydrous) | 200.00 | Essential for cell adhesion and signaling. |

| Ferric Nitrate • 9H₂O | 0.72 | Source of iron, a crucial component of many enzymes and proteins involved in cellular respiration. |

| Magnesium Sulfate (anhydrous) | 97.67 | Cofactor for many enzymatic reactions and plays a role in maintaining ribosomal structure. |

| Potassium Chloride | 400.00 | Maintains osmotic balance and is essential for membrane potential and nerve impulse transmission. |

| Sodium Bicarbonate | 2200.00 | Acts as a pH buffer to maintain physiological pH in a CO2 environment. |

| Sodium Chloride | 6800.00 | The primary determinant of osmotic pressure in the medium. |

| Sodium Phosphate Monobasic (anhydrous) | 122.00 | Component of the phosphate buffer system and a source of phosphate for cellular energy metabolism. |

Table 2: Amino Acids

| Component | Concentration (mg/L) | Function |

| L-Alanine | 25.00 | Non-essential amino acid involved in glucose metabolism. |

| L-Arginine HCl | 70.00 | Essential amino acid for cell division, immune function, and the synthesis of nitric oxide. |

| L-Aspartic Acid | 30.00 | Non-essential amino acid involved in the synthesis of other amino acids and nucleotides. |

| L-Cysteine HCl • H₂O | 0.10 | A sulfur-containing amino acid important for protein synthesis and as a precursor to glutathione. |

| L-Cystine 2HCl | 20.00 | A stable form of cysteine, important for protein structure and cellular antioxidant defense. |

| L-Glutamic Acid | 75.00 | A key excitatory neurotransmitter and a central molecule in cellular metabolism. |

| L-Glutamine | 100.00 | A major energy source for rapidly dividing cells and involved in nucleotide synthesis. |

| Glycine | 50.00 | The simplest amino acid, involved in the synthesis of proteins, purines, and other metabolites. |

| L-Histidine HCl • H₂O | 20.00 | An essential amino acid with a role in buffering and as a precursor to histamine. |

| L-Hydroxyproline | 10.00 | A major component of collagen, important for the stability of the extracellular matrix. |

| L-Isoleucine | 20.00 | An essential branched-chain amino acid crucial for protein synthesis and metabolic regulation. |

| L-Leucine | 60.00 | An essential branched-chain amino acid that plays a key role in protein synthesis and cell growth. |

| L-Lysine HCl | 70.00 | An essential amino acid required for protein synthesis and post-translational modifications. |

| L-Methionine | 15.00 | An essential amino acid that is a precursor for S-adenosylmethionine (SAM), a universal methyl donor. |

| L-Phenylalanine | 25.00 | An essential amino acid that is a precursor for tyrosine and several neurotransmitters. |

| L-Proline | 40.00 | A non-essential amino acid important for collagen synthesis and protein structure. |

| L-Serine | 25.00 | A non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids. |

| L-Threonine | 30.00 | An essential amino acid that is a component of many proteins and can be phosphorylated. |

| L-Tryptophan | 10.00 | An essential amino acid that is a precursor for serotonin and melatonin. |

| L-Tyrosine (Disodium Salt) | 40.00 | A non-essential amino acid that is a precursor for several neurotransmitters and hormones. |

| L-Valine | 25.00 | An essential branched-chain amino acid important for protein synthesis and energy metabolism. |

Table 3: Vitamins

| Component | Concentration (mg/L) | Function |

| Ascorbic Acid (Vitamin C) | 0.05 | An antioxidant and a cofactor for several enzymatic reactions, including collagen synthesis. |

| Biotin (Vitamin B7) | 0.01 | A cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. |

| Calciferol (Vitamin D) | 0.10 | Regulates calcium and phosphate metabolism and has roles in cell growth and differentiation. |

| Choline Chloride | 0.50 | A precursor for the synthesis of phospholipids and the neurotransmitter acetylcholine. |

| Folic Acid (Vitamin B9) | 0.01 | Essential for the synthesis of nucleotides and the metabolism of amino acids. |

| myo-Inositol | 0.05 | A component of phospholipids and a precursor for second messengers in signaling pathways. |

| Menadione (Vitamin K3) | 0.01 | Involved in blood coagulation and bone metabolism. |

| Niacinamide (Vitamin B3) | 0.025 | A precursor for NAD and NADP, which are essential coenzymes in cellular redox reactions. |

| p-Aminobenzoic Acid (PABA) | 0.05 | A component of folic acid. |

| D-Pantothenic Acid | 0.01 | A component of Coenzyme A, which is essential for fatty acid metabolism and the Krebs cycle. |

| Pyridoxal HCl (Vitamin B6) | 0.025 | A cofactor for many enzymatic reactions, particularly in amino acid metabolism. |

| Pyridoxine HCl (Vitamin B6) | 0.025 | A form of Vitamin B6. |

| Riboflavin (Vitamin B2) | 0.01 | A precursor for FAD and FMN, which are coenzymes involved in cellular respiration. |

| Thiamine HCl (Vitamin B1) | 0.01 | A cofactor for enzymes involved in carbohydrate metabolism. |

| Vitamin A Acetate | 0.10 | Important for vision, immune function, and cell growth and differentiation. |

| a-Tocopherol Phosphate | 0.01 | A form of Vitamin E, which is a major lipid-soluble antioxidant. |

Table 4: Other Components

| Component | Concentration (mg/L) | Function |

| Adenine Sulfate | 10.00 | A purine base, a fundamental component of nucleic acids (DNA and RNA) and ATP. |

| Adenosine 5'-Triphosphate | 1.00 | The primary energy currency of the cell. |

| Cholesterol | 0.20 | A crucial component of cell membranes, influencing their fluidity and function. |

| D-Glucose | 1000.00 | The primary source of energy for most cells through glycolysis and cellular respiration. |

| Glutathione (reduced) | 0.05 | A major intracellular antioxidant, protecting cells from oxidative damage. |

| Guanine HCl | 0.30 | A purine base, a fundamental component of nucleic acids. |

| Hypoxanthine | 0.30 | A purine derivative involved in nucleotide metabolism. |

| Phenol Red | 20.00 | A pH indicator that provides a visual cue of the pH of the culture medium. |

| D-Ribose | 0.50 | A sugar component of RNA and ATP. |

| Sodium Acetate | 50.00 | A source of acetate for cellular metabolism. |

| Thymine | 0.30 | A pyrimidine base, a fundamental component of DNA. |

| Tween 80 | 20.00 | A surfactant that can aid in the dispersion of lipids and other hydrophobic molecules. |

| Uracil | 0.30 | A pyrimidine base, a fundamental component of RNA. |

| Xanthine | 0.30 | A purine base involved in nucleotide metabolism. |

Experimental Protocols

This compound is a versatile medium employed in a variety of experimental settings. Below are detailed methodologies for its use in key research applications.

Primary Endothelial Cell Culture (HUVEC)

This protocol outlines the subculturing of Human Umbilical Vein Endothelial Cells (HUVECs), a common model system in cardiovascular research.

Materials:

-

Medium 199 (this compound)

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

Endothelial Cell Growth Supplement (ECGS)

-

Heparin

-

Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++ free

-

Trypsin-EDTA solution

-

Gelatin solution (0.1%)

-

Sterile tissue culture flasks/plates

Methodology:

-

Preparation of Complete Growth Medium: Prepare the complete growth medium by supplementing this compound with 20% FBS, 2 mM L-Glutamine, and 100 U/mL Penicillin-Streptomycin. On the day of use, add ECGS to a final concentration of 50 µg/mL and Heparin to a final concentration of 100 µg/mL.

-

Coating of Culture Vessels: Coat sterile tissue culture flasks or plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the excess gelatin solution before use.

-

Cell Seeding: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed the cells onto the gelatin-coated culture vessels.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with HBSS. Add Trypsin-EDTA solution and incubate at 37°C until the cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.

Virus Propagation in Cell Culture

This protocol provides a general workflow for the propagation of viruses in a susceptible cell line using this compound as a basal medium.

Materials:

-

Medium 199 (this compound)

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Sterile tissue culture flasks/plates

Methodology:

-

Cell Culture Preparation: Seed the host cell line in a T-75 flask with this compound supplemented with 10% FBS, 2 mM L-Glutamine, and 100 U/mL Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 until a confluent monolayer is formed.

-

Infection: Aspirate the growth medium from the confluent cell monolayer. Wash the cells once with sterile phosphate-buffered saline (PBS). Inoculate the cells with the virus stock diluted in a small volume of serum-free this compound to allow for adsorption. Incubate for 1-2 hours at 37°C, gently rocking the flask every 15-20 minutes.

-

Virus Propagation: After the adsorption period, add this compound supplemented with a lower concentration of FBS (e.g., 2%) and continue to incubate at 37°C.

-

Harvesting: Monitor the culture daily for the appearance of cytopathic effects (CPE). When CPE is widespread (typically 75-90% of the monolayer), harvest the virus. This can be done by scraping the cells into the medium or by freeze-thawing the flask three times to lyse the cells and release the viral particles.

-

Virus Titration and Storage: Clarify the harvested virus by low-speed centrifugation to remove cell debris. The virus-containing supernatant can then be aliquoted and stored at -80°C. The viral titer should be determined using a suitable assay, such as a plaque assay or TCID50 assay.

Signaling Pathway Analysis in this compound

This compound provides a defined nutritional environment that is conducive to studying cellular signaling pathways. A common application is the investigation of growth factor-induced signaling cascades in endothelial cells.

VEGF-Stimulated Signaling in HUVECs

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and its signaling pathway is frequently studied in HUVECs cultured in this compound. The following diagram illustrates the major downstream pathways activated upon VEGF stimulation.

Caption: VEGF signaling cascade in endothelial cells.

Experimental Workflow for Analyzing VEGF-Induced ERK Activation

The following diagram outlines a typical experimental workflow to study the activation of the ERK pathway in HUVECs in response to VEGF stimulation, using Western blotting as the readout.

Caption: Western blot workflow for p-ERK detection.

Conclusion

Medium 199 remains a cornerstone in cell culture technology, providing a well-defined and versatile platform for a multitude of research applications. Its comprehensive formulation supports the growth of various cell types, particularly primary and non-transformed cells, making it an invaluable tool in virology, vaccine development, and fundamental cell biology research. The detailed understanding of its composition and the established protocols for its use empower researchers to conduct reproducible and meaningful experiments, furthering our understanding of complex biological processes.

References

- 1. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. TGF-beta 1 stimulates cultured human fibroblasts to proliferate and produce tissue-like fibroplasia: a fibronectin matrix-dependent event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

M199 in Virology Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a chemically defined, synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] Initially formulated for nutritional studies of chick embryo fibroblasts, its comprehensive nutrient profile and ability to support the growth of non-transformed cells have made it a cornerstone in virology research.[1][2] this compound is particularly valued for its versatility in culturing a wide range of cell types used in virology, including primary cells and established cell lines.[2] This guide provides a detailed overview of the applications of this compound in virology, with a focus on vaccine production, virus propagation, and titration assays.

The composition of this compound is unique in that it contains a broader array of amino acids, vitamins, and other metabolites compared to more basic media like Eagle's Minimum Essential Medium (MEM).[1] Notably, it includes nucleic acid precursors such as adenine and guanine.[1] this compound can be formulated with either Earle's or Hanks' balanced salt solution, making it suitable for use in incubators with or without CO2 control, respectively. This adaptability, combined with its rich nutrient base, has led to its widespread use in critical virological applications, from the historic polio vaccination campaigns to modern-day vaccine development and viral pathogenesis studies.[3]

Core Applications of this compound in Virology

Medium 199 has proven indispensable in several key areas of virology research and application:

-

Vaccine Production: this compound is extensively used in the manufacturing of viral vaccines. Its chemically defined nature provides a reproducible environment for large-scale virus production, a critical factor for vaccine safety and efficacy. A notable historical example is its role in the production of the inactivated poliovirus vaccine (IPV).[3]

-

Virus Propagation and Isolation: The medium's ability to support a variety of host cells makes it ideal for the propagation and isolation of a wide range of viruses. This is fundamental for research into viral genetics, replication, and pathogenesis.

-

Viral Titer Determination: this compound is a standard component in the media used for viral titration assays, such as the plaque assay and the Tissue Culture Infectious Dose 50 (TCID50) assay. These assays are essential for quantifying the concentration of infectious virus particles in a sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in virology research, compiled from various studies.

| Application | Virus | Cell Line | This compound Formulation | Key Parameters | Resulting Titer/Yield | Reference(s) |

| Vaccine Production | Measles Virus (AIK-C strain) | MRC-5 | This compound | MOI: 0.005 | 10^6.25 TCID50/mL | [1] |

| Vaccine Production | Poliovirus (Sabin strains) | Vero | This compound (serum-free for virus production phase) | MOI: 0.01, Temperature: 32.5°C | Up to 3-fold increase in D-antigen yield compared to batch | [4][5] |

| Virus Propagation | Measles Virus (Hallé strain) | Chicken Embryo Fibroblasts (CEF) | This compound | - | 3 x 10^4 TCID50/mL | [2] |

| Virus Propagation | Measles Virus (Schwarz strain) | Chicken Embryo Fibroblasts (CEF) | This compound | - | 10^7 TCID50/mL | [2] |

| Virus Isolation | Measles Virus | Vero | This compound | - | 10^5.8 TCID50/0.1mL | [6] |

| Virus Isolation | Measles Virus | Chicken Embryo Fibroblasts (CEF) | This compound | - | 10^5.4 TCID50/0.1mL | [6] |

Experimental Protocols

Poliovirus Propagation in Vero Cells for Vaccine Production

This protocol outlines the general steps for propagating Sabin strain poliovirus in Vero cells using this compound for the virus production phase.

Materials:

-

Vero cells

-

Cell culture medium for Vero cell expansion (e.g., DMEM with 5-10% Fetal Bovine Serum)

-

Medium 199 (this compound), serum-free

-

Poliovirus seed stock (Sabin strain)

-

Phosphate Buffered Saline (PBS)

-

Bioreactor or cell culture flasks

-

Incubator

Methodology:

-

Vero Cell Expansion:

-

Culture Vero cells in a suitable expansion medium to the desired cell density. For bioreactor cultures, an inoculation density of approximately 1.5 x 10^5 cells/mL is often used.[7]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and viability. The peak of glucose consumption, indicating the highest cell density, is typically observed between 120-168 hours of culture.[7]

-

-

Virus Inoculation:

-

Once the Vero cells have reached the optimal density, aspirate the cell expansion medium.

-

Wash the cell monolayer gently with sterile PBS.

-

Replace the medium with serum-free this compound.

-

Inoculate the cells with the poliovirus seed stock at a Multiplicity of Infection (MOI) of approximately 0.01.[4][5]

-

Adjust the incubator temperature to 32.5°C for the virus production phase.[5]

-

-

Virus Propagation and Harvest:

-

Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).

-

The peak virus titer is typically reached around 72 hours post-inoculation.[7]

-

Harvest the virus by collecting the cell culture supernatant.

-

The harvested virus can then be subjected to downstream processing, including clarification, concentration, and inactivation for vaccine production.

-

Viral Plaque Assay for Titer Determination

This protocol describes a general method for determining the titer of a virus stock using a plaque assay with this compound in the overlay medium.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock to be titered

-

Medium 199 (this compound), 2x concentration

-

Sterile agarose or methylcellulose

-

Serum-free this compound for dilutions

-

Phosphate Buffered Saline (PBS)

-

Crystal violet staining solution

-

Incubator

Methodology:

-

Serial Dilution of Virus:

-

Prepare ten-fold serial dilutions of the virus stock in serum-free this compound.

-

-

Infection of Cells:

-

Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.

-

Wash the monolayers once with sterile PBS.

-

Inoculate each well with 100-200 µL of a virus dilution. It is recommended to plate each dilution in duplicate.

-

Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates every 15 minutes.

-

-

Overlay Application:

-

Prepare the overlay medium by mixing equal volumes of 2x this compound and a sterile 1-2% agarose or methylcellulose solution. Maintain the mixture at a temperature that keeps the gelling agent liquid but does not harm the cells (typically around 40-42°C for agarose).

-

Aspirate the virus inoculum from the wells.

-

Carefully add 2 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation and Plaque Development:

-

Incubate the plates at 37°C in a humidified incubator. The incubation time will vary depending on the virus, typically ranging from 2 to 10 days.

-

Monitor the plates for the formation of plaques (clear zones of cell death).

-

-

Plaque Visualization and Titer Calculation:

-

Once plaques are visible, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water to remove excess stain.

-

Count the number of plaques in the wells with a countable number of plaques (typically 20-100).

-

Calculate the virus titer in Plaque Forming Units per mL (PFU/mL) using the following formula:

-

Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

-

-

Visualizations

Caption: General workflow of a viral infection cycle.

Caption: Experimental workflow for a viral plaque assay.

References

- 1. Development of a measles vaccine production process in MRC-5 cells grown on Cytodex1 microcarriers and in a stirred bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infection of Chicken Embryonic Fibroblasts by Measles Virus: Adaptation at the Virus Entry Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current and next-generation formulation strategies for inactivated polio vaccines to lower costs, increase coverage, and facilitate polio eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved poliovirus d-antigen yields by application of different Vero cell cultivation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic model for adherent Vero cell growth and poliovirus production in batch bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Production process of poliovirus in Vero cell using 150 L basket reactor [ijbiol.com]

understanding the role of vitamins in M199

An In-depth Technical Guide to the Role of Vitamins in Medium 199

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex, chemically defined cell culture medium originally developed by Morgan, Morton, and Parker in 1950 for nutritional studies on primary chick embryo fibroblasts.[1][2] Its formulation represented a significant step forward in providing a defined nutritional source for cell culture, moving away from reliance on undefined animal-derived products.[3] While long-term cultivation of many cell lines in this compound still requires serum supplementation, it remains widely used for the maintenance of non-transformed cells, in virology, and for vaccine production.[1][2]

A critical component of this compound is its comprehensive mixture of vitamins. In cell culture, vitamins are essential organic compounds required in minute quantities for a vast array of cellular functions. They primarily act as coenzymes in metabolic pathways, as antioxidants protecting cells from oxidative stress, and as signaling molecules that regulate gene expression and cellular differentiation.[4] A deficiency in any one of these vital micronutrients can lead to impaired cell growth, reduced viability, and altered metabolic function. This guide provides an in-depth technical overview of the vitamins present in Medium 199, their specific roles in cellular physiology, and detailed protocols for assessing their impact on cultured cells.

Vitamin Composition of Medium 199

The concentration of vitamins in Medium 199 can vary slightly between manufacturers. The following table summarizes the typical concentrations of vitamins found in this compound, compiled from data provided by major suppliers.

| Vitamin | Concentration (mg/L) | Molar Concentration (mM) |

| Ascorbic Acid (Vitamin C) | 0.050 | 2.84 x 10⁻⁴ |

| Biotin (Vitamin B7) | 0.010 | 4.10 x 10⁻⁵ |

| Calciferol (Vitamin D2) | 0.100 | 2.52 x 10⁻⁴ |

| Choline chloride | 0.500 | 3.58 x 10⁻³ |

| D-Ca-Pantothenate (Vitamin B5) | 0.010 | 2.10 x 10⁻⁵ |

| Folic Acid (Vitamin B9) | 0.010 | 2.27 x 10⁻⁵ |

| i-Inositol | 0.050 | 2.78 x 10⁻⁴ |

| Menadione (Vitamin K3) | 0.010 | 5.81 x 10⁻⁵ |

| Niacinamide (Vitamin B3) | 0.025 | 2.05 x 10⁻⁴ |

| Nicotinic Acid (Niacin, Vitamin B3) | 0.025 | 2.03 x 10⁻⁴ |

| Para-Aminobenzoic Acid (PABA) | 0.050 | 3.65 x 10⁻⁴ |

| Pyridoxal hydrochloride (Vitamin B6) | 0.025 | 1.23 x 10⁻⁴ |

| Pyridoxine hydrochloride (Vitamin B6) | 0.025 | 1.22 x 10⁻⁴ |

| Retinol Acetate (Vitamin A) | 0.140 | 4.26 x 10⁻⁴ |

| Riboflavin (Vitamin B2) | 0.010 | 2.66 x 10⁻⁵ |

| Thiamine hydrochloride (Vitamin B1) | 0.010 | 2.96 x 10⁻⁵ |

| DL-α-Tocopherol phosphate (Vitamin E) | 0.010 | 1.80 x 10⁻⁵ |

Concentrations are based on data from Thermo Fisher Scientific and Sigma-Aldrich and may have minor variations.[5][6][7]

Core Functions and Signaling Pathways of Vitamins in this compound

The vitamins in this compound can be broadly categorized into water-soluble (B-complex vitamins and Vitamin C) and fat-soluble (Vitamins A, D, E, and K), each with distinct and vital roles.

Fat-Soluble Vitamins

Vitamin A (Retinol Acetate)

Vitamin A is crucial for regulating cell growth, differentiation, and immune function.[8] In this compound, it is supplied as Retinol Acetate, which is converted by cells into its active metabolite, all-trans retinoic acid (RA). RA functions as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][9] This signaling cascade is fundamental for inducing the differentiation of various progenitor cells.[2]

Vitamin D (Calciferol)

Vitamin D, provided as Calciferol (Vitamin D2), acts as a steroid hormone that regulates calcium homeostasis, bone metabolism, and immune function.[8] Its active form, calcitriol, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in cell cycle regulation and differentiation.[8][10]

Vitamin E (α-Tocopherol)

Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[11] It integrates into the lipid bilayer and prevents the propagation of lipid peroxidation, thus maintaining membrane integrity and fluidity. Vitamin E can also modulate signaling pathways, such as inhibiting Protein Kinase C (PKC), which is involved in cell proliferation and differentiation.[3]

Vitamin K (Menadione)

Vitamin K is a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of certain proteins involved in blood coagulation and bone metabolism.[12] In the context of cell culture, Vitamin K has been shown to inhibit cell growth and induce apoptosis in some cancer cell lines, suggesting a role in regulating cell proliferation. The vitamin K cycle is crucial for its function, where it is recycled between its hydroquinone, epoxide, and quinone forms.[12]

Water-Soluble Vitamins

B-Complex Vitamins

The B-complex vitamins in this compound (Thiamine, Riboflavin, Niacin, Pantothenic Acid, Pyridoxine, Biotin, and Folic Acid) primarily function as coenzymes in essential metabolic pathways.[1][13] They are indispensable for the catabolism of carbohydrates, fats, and proteins to generate cellular energy in the form of ATP.[14] For example, Niacin is a precursor for NAD+ and NADP+, which are critical coenzymes for numerous redox reactions in glycolysis and the citric acid (TCA) cycle.[1][5] Thiamine is a cofactor for enzymes like pyruvate dehydrogenase, linking glycolysis to the TCA cycle.[4]

Vitamin C (Ascorbic Acid)

Vitamin C is a vital antioxidant and a cofactor for several enzymes. Its most well-characterized role is in collagen synthesis, where it is required for the hydroxylation of proline and lysine residues in pro-collagen, a step essential for the formation of a stable collagen triple helix.[15][16] Without sufficient ascorbic acid, collagen synthesis is impaired. Vitamin C also functions as a water-soluble antioxidant, protecting cellular components from damage by reactive oxygen species.[16]

Choline and Inositol

Choline is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are essential components of cell membranes.[17][18] It is also a source of methyl groups for various metabolic reactions. Inositol is a key component of the phosphatidylinositol signaling pathway.[19] Phosphatidylinositol and its phosphorylated derivatives act as second messengers in response to extracellular signals, regulating processes such as cell growth, proliferation, and apoptosis.[19][20]

Experimental Protocols for Assessing Vitamin Function

To evaluate the role of vitamins in this compound on cell health and function, a variety of assays can be employed. Below are detailed protocols for key experiments.

Experimental Workflow: Assessing Vitamin Impact

A general workflow to investigate the impact of a specific vitamin involves comparing cells cultured in complete this compound, this compound deficient in the vitamin of interest, and deficient medium supplemented with the vitamin.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a desired density and culture under experimental conditions.

-

After the desired incubation period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Seahorse XF Cell Mito Stress Test for Metabolic Function

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[21][23] It provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.

-

Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

Sircol Collagen Assay for Collagen Synthesis

This dye-binding assay quantifies the amount of soluble collagen produced by cells and secreted into the culture medium or deposited in the extracellular matrix.[2][21]

Materials:

-

Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Spectrophotometer or microplate reader

Protocol:

-

Collect cell culture supernatants or prepare acid-pepsin extracts of the cell layer.

-

To 100 µL of sample, standard, or blank in a microcentrifuge tube, add 1 mL of Sircol Dye Reagent.

-

Mix for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

-

Carefully discard the supernatant.

-

Add 1 mL of Alkali Reagent to dissolve the pellet.

-

Transfer 200 µL of each sample to a 96-well plate.

-

Measure the absorbance at 555 nm.

-

Calculate the collagen concentration based on the standard curve.

Immunofluorescence for Cell Differentiation Markers

This technique allows for the visualization of specific proteins within cells, which can be used to assess changes in cell differentiation status (e.g., neuronal differentiation in response to Vitamin A).

Materials:

-

Cells cultured on coverslips or in optical-bottom plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-β-III-tubulin for neurons)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

The vitamins included in Medium 199 are not merely passive nutrients but active participants in a wide range of cellular processes critical for the health and function of cultured cells. From the regulation of gene expression by fat-soluble vitamins to the fundamental roles of B-complex vitamins as coenzymes in energy metabolism, each component has a specific and vital function. For researchers in the fields of cell biology, pharmacology, and drug development, a thorough understanding of these roles is paramount for designing robust experiments and accurately interpreting results. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted impact of vitamins on cell viability, metabolism, and differentiation. By leveraging this knowledge, scientists can better optimize their cell culture systems and gain deeper insights into the complex interplay between nutrition and cellular physiology.

References

- 1. biovendor.com [biovendor.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Gibco Medium 199, Earle's Salts 500 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]

- 5. Medium 199 [sigmaaldrich.com]

- 6. 11825 - Medium 199, 10x | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 11150 - Medium 199 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 11. cusabio.com [cusabio.com]

- 12. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 13. interchim.fr [interchim.fr]

- 14. academicjournals.org [academicjournals.org]

- 15. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]

- 16. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 18. Measurement of intracellular reactive oxygen species (ROS) formation in the microplate reader and LSC microscope [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Gibco™ Medium 199, 11150067 – SKN Trading Laos [sknlaos.com]

- 21. accuratechemical.com [accuratechemical.com]

- 22. ilexlife.com [ilexlife.com]

- 23. researchgate.net [researchgate.net]

M199 Medium Preparation: A Technical Guide to Powdered and Liquid Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Medium 199 (M199) is a chemically defined cell culture medium developed for the cultivation of non-transformed cells, with wide applications in virology, vaccine production, and primary cell culture. [1][2]This guide provides a comprehensive technical overview of the preparation of this compound from both powdered and liquid concentrate formats. It addresses the critical considerations for researchers in selecting the appropriate format for their specific needs, detailing the trade-offs between convenience, cost, stability, and potential for variability. Detailed experimental protocols for the preparation of both forms are provided, alongside a comparative analysis of their key characteristics. Furthermore, this document includes visualizations of a typical medium preparation workflow and a relevant cell signaling pathway to provide a practical context for the application of this compound in research.

Introduction

Since its development by Morgan, Morton, and Parker in 1950, Medium 199 has been a foundational tool in cell culture. [3]Its formulation, containing a broad array of amino acids, vitamins, inorganic salts, and other metabolites, was designed to support the growth of various animal cells, including some non-mammalian cells, particularly untransformed cells, rat pancreatic epithelial cells, and mouse lens tissues. [3][4]this compound is available in two primary formats: a dehydrated powder and a ready-to-use or concentrated liquid. The choice between these formats is a critical decision for any laboratory, with implications for workflow efficiency, experimental consistency, and cost-effectiveness. This guide aims to provide the necessary technical information to make an informed decision and to ensure the successful preparation and application of this compound medium.

Powdered vs. Liquid this compound: A Comparative Analysis

The selection between powdered and liquid this compound medium involves a trade-off between several key factors. While liquid media offer convenience, powdered media provide advantages in terms of cost and shelf-life. [5]

| Feature | Powdered this compound | Liquid this compound (1x Ready-to-Use & 10x Concentrate) |

|---|---|---|

| Convenience | Requires reconstitution, pH adjustment, and sterile filtration before use, making it more labor-intensive. [6] | Ready-to-use (1x) requires no preparation. Concentrates (10x) require dilution, but this is less complex than reconstituting powder. [5] |

| Cost | Generally less expensive per liter, especially for large-scale use. [5] | Typically more expensive due to manufacturing, packaging, and shipping of liquids. [6] |

| Shelf-Life & Storage | Longer shelf-life (typically several years) when stored in a dry, cool, and dark environment. Requires less storage space. [5] | Shorter shelf-life (typically 6-12 months). Requires refrigerated storage and more space. [6] |

| Consistency & Quality Control | In-house preparation introduces potential for variability in water quality, weighing, and pH adjustment, which can affect lot-to-lot consistency. [7]The milling process of powders can also introduce variability. [8] | Manufactured in large batches under stringent quality control, offering higher lot-to-lot consistency. [6]However, some sources suggest that fresh liquid media from the manufacturer may offer better cell culture performance. [8] |

| Flexibility | Allows for easy modification of the formulation before reconstitution. | Limited flexibility for modification, especially for 1x ready-to-use solutions. |

Experimental Protocols

Preparation of this compound from Powder

This protocol outlines the steps for preparing 1 liter of sterile this compound medium from its powdered form.

Materials:

-

This compound powder with Earle's salts (formulation may vary)

-

Sodium bicarbonate (NaHCO₃)

-

High-purity water (e.g., cell culture grade, distilled, or deionized)

-

1N Hydrochloric acid (HCl) and 1N Sodium hydroxide (NaOH) for pH adjustment

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

-

Stir plate and stir bar

-

Graduated cylinders and beakers

Procedure:

-

Measure approximately 900 mL of high-purity water into a sterile beaker.

-

With continuous gentle stirring, slowly add the this compound powder to the water. Do not heat the water. 3. Rinse the inside of the powder container with a small amount of the prepared solution to ensure all the powder is transferred.

-

Continue stirring until the powder is completely dissolved.

-

Add 2.2 g of sodium bicarbonate and stir until fully dissolved. [4]6. Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.3 units below the final desired pH, as filtration can slightly increase the pH. [4]7. Add high-purity water to bring the final volume to 1 liter.

-

Sterilize the medium immediately by positive pressure filtration through a 0.22 µm sterile filter into a sterile storage container. [4]9. Store the prepared medium at 2-8°C, protected from light. [4]

Preparation of this compound from 10x Liquid Concentrate

This protocol describes the dilution of a 10x this compound liquid concentrate to a 1x working solution.

Materials:

-

This compound (10x) with Earle's Salts, without L-Glutamine and Sodium Bicarbonate

-

Sterile high-purity water

-

Sterile Sodium Bicarbonate solution (7.5% w/v)

-

Sterile L-Glutamine solution (e.g., 200 mM) (if required by the specific formulation)

-

Sterile graduated cylinders and storage bottles

Procedure:

-

Aseptically combine 100 mL of this compound (10x) concentrate with approximately 800 mL of sterile, high-purity water in a sterile container. [9]2. Aseptically add 29.3 mL of sterile 7.5% sodium bicarbonate solution per liter of final medium. [9]3. If the 10x concentrate does not contain L-Glutamine, aseptically add the required volume to achieve the desired final concentration (typically 2 mM).

-

Gently mix the solution thoroughly.

-

Aseptically bring the final volume to 1 liter with sterile, high-purity water.

-

Store the prepared 1x medium at 2-8°C, protected from light.

Quality Control

Consistent performance of cell cultures relies on stringent quality control of the prepared medium.

| Parameter | Powdered this compound Preparation | Liquid this compound Preparation (from 10x) |

| pH | Must be measured and adjusted after reconstitution. | pH of the concentrate is pre-adjusted for solubility; minor pH adjustment of the 1x solution may be necessary. [9] |

| Osmolality | Should be checked to ensure it is within the optimal range for the cell line. | Generally consistent if diluted correctly with high-purity water. |

| Sterility | Sterility testing of the final filtered product is crucial. [10] | Aseptic technique during dilution is critical to prevent contamination. |

| Endotoxin | Dependent on the quality of the powder and the water used for reconstitution. | Typically low due to manufacturer's quality control. |

Visualization of Workflows and Pathways

This compound Medium Preparation Workflow

The following diagram illustrates the key steps and decision points in the preparation of this compound medium from both powdered and liquid concentrate forms.

Caption: Workflow for this compound preparation from powder and liquid concentrate.

VEGF Signaling in Endothelial Cells Cultured in this compound

This compound is frequently used for the culture of endothelial cells. [3]The following diagram depicts a simplified representation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical pathway in angiogenesis that is active in endothelial cells.

Caption: Simplified VEGF signaling pathway in endothelial cells.

Conclusion

The choice between powdered and liquid this compound medium is a multifaceted decision that requires careful consideration of a laboratory's specific needs, resources, and experimental goals. Powdered medium offers a cost-effective and flexible option for large-scale use, while liquid formulations provide convenience and a higher degree of lot-to-lot consistency. By understanding the inherent advantages and disadvantages of each format and adhering to rigorous preparation and quality control protocols, researchers can ensure the reliable and successful application of this compound in their cell culture experiments, ultimately contributing to the validity and reproducibility of their scientific findings.

References

- 1. Medium 199 (this compound) Formulation [sigmaaldrich.com]

- 2. This compound Medium | Applied Biological Materials Inc. [abmgood.com]

- 3. 199 Medium for cell culture Clinisciences [clinisciences.com]

- 4. abnova.com [abnova.com]

- 5. Difference between Liquid Cell Culture Medium and Powdered Cell Culture Medium - A professional supplier of swabs [chenyanglobal.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cellculturedish.com [cellculturedish.com]

- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]

- 10. cdc.gov [cdc.gov]

The Core Principles of Cell Culture Utilizing Medium 199: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Medium 199 (M199) stands as a foundational cell culture medium, developed in 1950 by Morgan, Morton, and Parker. Its inception marked a significant step towards chemically defined media for the in vitro cultivation of animal cells.[1] Initially formulated for nutritional studies of chick embryo fibroblasts, its application has since expanded to encompass a wide range of cell types, particularly non-transformed cells, and various biological applications, including virology and vaccine production.[2] This guide provides a comprehensive overview of the basic principles of cell culture using this compound, detailing its composition, experimental protocols, and relevant cellular signaling pathways.

I. Composition and Formulations of Medium 199

Medium 199 is a complex mixture of amino acids, vitamins, inorganic salts, and other components designed to support cell growth and maintenance. It is distinguished from other basal media by the inclusion of unique components such as adenine, adenosine, hypoxanthine, and thymine.[1] this compound is available in various formulations, primarily differing in their balanced salt solutions: Earle's salts for use in a CO₂ incubator and Hanks' salts for use in a sealed system without CO₂.[2][3] The choice of formulation is critical for maintaining the physiological pH of the culture. Further modifications can include the presence or absence of L-glutamine, HEPES buffer for additional buffering capacity, and phenol red as a pH indicator.[2][4]

Key Compositional Data

The following tables summarize the composition of standard Medium 199 formulations with Earle's and Hanks' balanced salt solutions. Concentrations are presented in mg/L.

Table 1: Composition of Medium 199 with Earle's Salts

| Component Category | Component | Concentration (mg/L) |

| Inorganic Salts | Calcium Chloride (anhydrous) | 200 |

| Ferric Nitrate•9H₂O | 0.72 | |

| Magnesium Sulfate (anhydrous) | 97.67 | |

| Potassium Chloride | 400 | |

| Sodium Bicarbonate | 2200 | |

| Sodium Chloride | 6800 | |

| Sodium Phosphate monobasic (anhydrous) | 122 | |

| Amino Acids | L-Alanine | 25 |

| L-Arginine HCl | 70 | |

| L-Aspartic Acid | 30 | |

| L-Cysteine HCl•H₂O | 0.1 | |

| L-Cystine 2HCl | 26 | |

| L-Glutamic Acid | 66.8 | |

| L-Glutamine | 100 | |

| Glycine | 50 | |

| L-Histidine HCl•H₂O | 21.88 | |

| Hydroxy-L-Proline | 10 | |

| L-Isoleucine | 20 | |

| L-Leucine | 60 | |

| L-Lysine HCl | 70 | |

| L-Methionine | 15 | |

| L-Phenylalanine | 25 | |

| L-Proline | 40 | |

| L-Serine | 25 | |

| L-Threonine | 30 | |

| L-Tryptophan | 10 | |

| L-Tyrosine | 36 | |

| L-Valine | 25 | |

| Vitamins | p-Aminobenzoic Acid | 0.05 |

| Ascorbic Acid | 0.05 | |

| Biotin | 0.01 | |

| Calciferol (Vitamin D) | 0.1 | |

| Calcium Pantothenate | 0.01 | |

| Choline Chloride | 0.5 | |

| Folic Acid | 0.01 | |

| Inositol | 0.05 | |

| Menadione (Vitamin K) | 0.01 | |

| Niacin | 0.025 | |

| Niacinamide | 0.025 | |

| Pyridoxal HCl | 0.025 | |

| Pyridoxine HCl | 0.025 | |

| Riboflavin | 0.01 | |

| Thiamine HCl | 0.01 | |

| Vitamin A | 0.1 | |

| α-Tocopherol phosphate | 0.01 | |

| Other Components | Adenine Sulfate | 10 |

| Adenosine 5'-Monophosphate | 0.2 | |

| Adenosine 5'-Triphosphate | 1 | |

| Cholesterol | 0.2 | |

| D-Glucose | 1000 | |

| Glutathione (reduced) | 0.05 | |

| Guanine HCl | 0.3 | |

| Hypoxanthine | 0.3 | |

| Phenol Red | 10 | |

| Sodium Acetate | 50 | |

| Thymine | 0.3 | |

| Tween 80 | 20 | |

| Uracil | 0.3 | |

| Xanthine | 0.3 |

Table 2: Composition of Medium 199 with Hanks' Salts

| Component Category | Component | Concentration (mg/L) |

| Inorganic Salts | Calcium Chloride (anhydrous) | 140 |

| Ferric Nitrate•9H₂O | 0.72 | |

| Magnesium Sulfate•7H₂O | 200 | |

| Potassium Chloride | 400 | |

| Potassium Phosphate monobasic (anhydrous) | 60 | |

| Sodium Bicarbonate | 350 | |

| Sodium Chloride | 8000 | |

| Sodium Phosphate dibasic (anhydrous) | 47.88 | |

| Amino Acids | L-Alanine | 25 |

| L-Arginine HCl | 70 | |

| L-Aspartic Acid | 30 | |

| L-Cysteine HCl•H₂O | 0.1 | |

| L-Cystine 2HCl | 26 | |

| L-Glutamic Acid | 66.8 | |

| L-Glutamine | 100 | |

| Glycine | 50 | |

| L-Histidine HCl•H₂O | 21.88 | |

| Hydroxy-L-Proline | 10 | |

| L-Isoleucine | 20 | |

| L-Leucine | 60 | |

| L-Lysine HCl | 70 | |

| L-Methionine | 15 | |

| L-Phenylalanine | 25 | |

| L-Proline | 40 | |

| L-Serine | 25 | |

| L-Threonine | 30 | |

| L-Tryptophan | 10 | |

| L-Tyrosine | 36 | |

| L-Valine | 25 | |

| Vitamins | p-Aminobenzoic Acid | 0.05 |

| Ascorbic Acid | 0.05 | |

| Biotin | 0.01 | |

| Calciferol (Vitamin D) | 0.1 | |

| Calcium Pantothenate | 0.01 | |

| Choline Chloride | 0.5 | |

| Folic Acid | 0.01 | |

| Inositol | 0.05 | |

| Menadione (Vitamin K) | 0.01 | |

| Niacin | 0.025 | |

| Niacinamide | 0.025 | |

| Pyridoxal HCl | 0.025 | |

| Pyridoxine HCl | 0.025 | |

| Riboflavin | 0.01 | |

| Thiamine HCl | 0.01 | |

| Vitamin A | 0.1 | |

| α-Tocopherol phosphate | 0.01 | |

| Other Components | Adenine Sulfate | 10 |

| Adenosine 5'-Monophosphate | 0.2 | |

| Adenosine 5'-Triphosphate | 1 | |

| Cholesterol | 0.2 | |

| D-Glucose | 1000 | |

| Glutathione (reduced) | 0.05 | |

| Guanine HCl | 0.3 | |

| Hypoxanthine | 0.3 | |

| Phenol Red | 10 | |

| Sodium Acetate | 50 | |

| Thymine | 0.3 | |

| Tween 80 | 20 | |

| Uracil | 0.3 | |

| Xanthine | 0.3 |

II. Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Medium 199. It is important to note that while this compound provides a basal nutrient foundation, supplementation with serum (e.g., Fetal Bovine Serum, FBS) is often necessary for the long-term cultivation of many cell lines.

A. Preparation of Complete Medium 199

1. Reconstitution of Powdered Medium:

-

To prepare 1 liter of this compound, start with approximately 900 mL of high-purity, sterile water (e.g., tissue culture grade water) at room temperature.

-

Aseptically add the powdered this compound medium to the water while gently stirring. Do not heat the water.

-

Rinse the inside of the powder container with a small amount of the prepared medium to ensure all the powder is transferred.

-

Continue stirring until the powder is completely dissolved.

2. Addition of Supplements:

-

For formulations lacking sodium bicarbonate, add 2.2 g/L for use in a 5-10% CO₂ environment. For Hanks' salt formulations intended for use without CO₂, add 0.35 g/L.[2]

-

If the medium is L-glutamine-free, supplement with L-glutamine to a final concentration of 0.1 g/L.

-

Other supplements, such as antibiotics (e.g., Penicillin-Streptomycin) and serum (typically 5-20% FBS), should be added aseptically.

3. pH Adjustment and Sterilization:

-

Adjust the pH to 7.2-7.4 using sterile 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.2 units below the final desired pH, as it may rise slightly during filtration.

-

Bring the final volume to 1 liter with sterile water.

-

Sterilize the medium by passing it through a 0.22 µm membrane filter.

-

Store the complete medium at 2-8°C, protected from light.

B. Subculturing of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted for HUVECs cultured in a complete medium containing this compound.

Materials:

-

Complete this compound medium (supplemented with 20% FBS, Endothelial Cell Growth Supplement, heparin, and antibiotics)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA solution (e.g., 0.05% Trypsin-0.02% EDTA)

-

Sterile culture flasks or plates

-

Sterile pipettes and centrifuge tubes

Procedure:

-

Observation: Monitor the HUVEC monolayer daily. Subculture when the cells reach 80-90% confluency.

-

Aspiration: Aseptically aspirate the spent culture medium from the flask.

-

Washing: Gently wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

-

Trypsinization: Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubation: Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they become rounded and detach. Avoid over-trypsinization.

-

Neutralization: Add 4-5 volumes of complete this compound medium to the flask to neutralize the trypsin.

-

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile centrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete this compound medium.

-

Seeding: Seed the cells into new, pre-warmed culture flasks at the desired density (e.g., a 1:2 to 1:4 split ratio).

-

Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO₂.

C. Propagation of Influenza Virus in MDCK Cells

This protocol outlines the general steps for propagating influenza virus in Madin-Darby Canine Kidney (MDCK) cells, using this compound as the basal medium.

Materials:

-

Confluent monolayer of MDCK cells

-

Virus inoculum

-

Serum-free this compound with Hanks' salts (infection medium)

-

TPCK-treated trypsin (1 µg/mL final concentration)

-

Sterile PBS

Procedure:

-

Cell Preparation: Grow MDCK cells to a confluent monolayer in a suitable culture vessel using a complete growth medium.

-

Washing: Once confluent, wash the cell monolayer twice with sterile PBS to remove serum, which can inhibit viral entry and trypsin activity.

-

Inoculation: Dilute the influenza virus stock in serum-free this compound to the desired multiplicity of infection (MOI). Add the diluted virus to the MDCK cell monolayer.

-

Adsorption: Incubate the cells with the virus for 1 hour at 37°C to allow for viral adsorption.

-

Infection: After the adsorption period, add serum-free this compound containing TPCK-treated trypsin to the culture vessel. Trypsin is necessary for the cleavage of the influenza virus hemagglutinin, which is essential for viral entry into the cells.[5]

-

Incubation: Incubate the infected culture at 37°C for 2-3 days, or until a cytopathic effect (CPE) is observed.

-

Harvesting: Harvest the virus by collecting the culture supernatant.

-

Clarification: Centrifuge the supernatant at a low speed to remove cell debris.

-

Storage: Aliquot the clarified viral supernatant and store at -80°C.

D. Cytotoxicity Assay using MTT on Fibroblast Cells

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound on fibroblast cells cultured in this compound.

Materials:

-

Fibroblast cell line (e.g., NIH-3T3)

-

Complete this compound medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete this compound medium. Incubate for 24 hours at 37°C with 5% CO₂.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete this compound medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.

III. Signaling Pathways and Visualizations

The components of this compound, along with supplemented growth factors, can influence various cellular signaling pathways. In endothelial cells, a cell type frequently cultured in this compound, pathways regulating proliferation, migration, and angiogenesis are of particular interest.

A. VEGF Signaling in HUVECs

Vascular Endothelial Growth Factor (VEGF) is a potent signaling molecule that stimulates angiogenesis. When HUVECs are cultured in this compound supplemented with VEGF, the VEGF signaling pathway is activated, leading to cell proliferation and migration.[7] A key downstream effector of this pathway is the mammalian target of rapamycin (mTOR), which plays a central role in regulating cell growth.[7]

Caption: VEGF signaling pathway in HUVECs leading to proliferation.

B. Experimental Workflow for Subculturing HUVECs

The process of subculturing adherent cells like HUVECs follows a standardized workflow to ensure cell viability and proper propagation.

Caption: Workflow for the subculture of HUVECs.

IV. Quantitative Data and Comparisons

The choice of cell culture medium can significantly impact cell proliferation and behavior. The following table provides a comparative overview of cell growth in this compound versus other commonly used media for specific cell lines.

Table 3: Comparative Cell Growth in Different Media

| Cell Line | Medium 1 | Medium 2 | Medium 3 | Observation | Reference |

| Periosteum-derived cells | DMEM (low glucose) | RPMI 1640 | - | Similar proliferation rates in both media. | [8][9] |

| Human PBMC | RPMI 1640 | DMEM | IMDM | Highest viability in RPMI 1640. | [10] |

Note: Cell growth outcomes can be highly dependent on the specific cell line, serum batch, and other culture conditions.

V. Conclusion

Medium 199 remains a valuable and versatile tool in cell culture, particularly for the cultivation of primary and non-transformed cells. Its well-defined, albeit complex, formulation provides a robust foundation for a variety of applications, from basic research to the production of vaccines and biologics. A thorough understanding of its composition, the nuances of its different formulations, and the implementation of appropriate experimental protocols are paramount for achieving reproducible and reliable results. As research continues to advance, the foundational knowledge of classical media like this compound will continue to be indispensable for the scientific community.

References

- 1. Introduction to Classic Cell Culture Media, how to choose the media? - A professional supplier of swabs [chenyanglobal.com]

- 2. 199培地 [sigmaaldrich.com]

- 3. Gibco Medium 199, Earle's Salts 500 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]

- 4. Medium 199 w/ Earle’s Salts and 25mM HEPES buffer w/o L-Glutamine and Sodium bicarbonate [himedialabs.com]

- 5. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of media for a human peripheral blood mononuclear cell-based in vitro vaccine evaluation system - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Precautions for M199 Medium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex and widely used synthetic cell culture medium developed for the cultivation of various cell types, particularly non-transformed cells.[1][2] Its applications are extensive, ranging from virology and vaccine production to in vitro cultivation of primary explants.[1][2] While this compound medium itself is not classified as a hazardous substance, its handling and use in a laboratory setting necessitate strict adherence to safety protocols to prevent contamination and ensure the integrity of experimental results. This guide provides a comprehensive overview of the safety and handling precautions for this compound medium, tailored for research, scientific, and drug development professionals.

Composition of this compound Medium

This compound medium is a complex mixture of inorganic salts, amino acids, vitamins, and other components. The exact composition can vary slightly between suppliers and specific formulations (e.g., with Earle's or Hanks' salts). Below is a summary of the typical components found in this compound medium.

Table 1: Quantitative Composition of a Typical this compound Medium Formulation

| Component Category | Component | Concentration (mg/L) |

| Inorganic Salts | Calcium Chloride (anhydrous) | 200 |

| Ferric Nitrate • 9H2O | 0.72 | |

| Magnesium Sulfate (anhydrous) | 97.67 | |

| Potassium Chloride | 400 | |

| Sodium Acetate (anhydrous) | 50 | |

| Sodium Bicarbonate | 2200 | |

| Sodium Chloride | 6800 | |

| Sodium Phosphate Monobasic (anhydrous) | 122 | |

| Amino Acids | L-Alanine | 25 |

| L-Arginine HCl | 70 | |

| L-Aspartic Acid | 30 | |

| L-Cysteine HCl H2O | 0.11 | |

| L-Cystine 2HCl | 26 | |

| L-Glutamic Acid | 66.8 | |

| L-Glutamine | 100 | |

| Glycine | 50 | |

| L-Histidine HCl H2O | 21.88 | |

| Hydroxy-L-Proline | 10 | |

| L-Isoleucine | 20 | |

| L-Leucine | 60 | |

| L-Lysine HCl | 70 | |

| L-Methionine | 15 | |

| L-Phenylalanine | 25 | |

| L-Proline | 40 | |

| L-Serine | 25 | |

| L-Threonine | 30 | |

| L-Tryptophan | 10 | |

| L-Tyrosine 2Na 2H2O | 57.87 | |

| L-Valine | 25 | |

| Vitamins | Ascorbic Acid | 0.05 |

| Biotin | 0.01 | |

| D-Calcium Pantothenate | 0.01 | |

| Choline Chloride | 0.5 | |

| Folic Acid | 0.01 | |

| i-Inositol | 0.05 | |

| Menadione | 0.01 | |

| Niacinamide | 0.025 | |

| Nicotinic Acid | 0.025 | |

| Para-Aminobenzoic Acid | 0.05 | |

| Pyridoxal HCl | 0.025 | |

| Pyridoxine HCl | 0.025 | |

| Riboflavin | 0.01 | |

| Thiamine HCl | 0.01 | |

| Vitamin A Acetate | 0.14 | |

| Vitamin D2 (Calciferol) | 0.1 | |

| alpha-Tocopherol Phosphate | 0.01 | |

| Other Components | Adenine Sulfate | 10 |

| Adenosine 5'-Triphosphate | 1 | |

| Cholesterol | 0.2 | |

| D-Glucose | 1000 | |

| Glutathione (reduced) | 0.05 | |

| Guanine HCl | 0.3 | |

| Hypoxanthine | 0.3 | |

| Phenol Red | 10 | |

| D-Ribose | 0.5 | |

| 2-Deoxy-D-Ribose | 0.5 | |

| Sodium Acetate | 50 | |

| Thymine | 0.3 | |

| Tween 80 | 20 | |

| Uracil | 0.3 | |

| Xanthine | 0.3 |

Source: Adapted from various supplier formulations. Concentrations may vary.

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), this compound medium is not classified as a hazardous substance or mixture. However, it is prudent to handle all laboratory reagents with a degree of caution.

Potential Hazards

While the individual components are at low concentrations, direct contact with the powder form or prolonged exposure to the liquid medium should be avoided.

-

Powdered Medium: May cause respiratory tract irritation if inhaled. Direct contact may cause eye and skin irritation.

-

Liquid Medium: Not considered hazardous, but good laboratory practice dictates minimizing direct contact.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound medium and any associated cell cultures.

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed if contaminated.

-

Body Protection: A laboratory coat is mandatory.

-

Respiratory Protection: When handling the powdered form of the medium, a respirator or protective mask may be necessary to avoid inhalation of dust.

Experimental Protocols

Adherence to strict aseptic techniques is paramount when working with this compound medium to prevent microbial contamination of cell cultures.

Protocol for Reconstitution of Powdered this compound Medium

-